Docetaxel

Catalog No.
S548462
CAS No.
114977-28-5
M.F
C₄₃H₅₃NO₁₄
M. Wt
807.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docetaxel

CAS Number

114977-28-5

Product Name

Docetaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C₄₃H₅₃NO₁₄

Molecular Weight

807.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1

InChI Key

ZDZOTLJHXYCWBA-VCVYQWHSSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Solubility

Insoluble
In water, 0.274 mg/L at 25 °C (est)
1.27e-02 g/L

Synonyms

docetaxel, docetaxel anhydrous, docetaxel hydrate, docetaxel trihydrate, docetaxol, N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol, N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol, NSC 628503, RP 56976, RP-56976, RP56976, Taxoltere metro, Taxotere

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Docetaxel is a type of taxane chemotherapy drug, used for various cancer treatments. The drug acts as an anti-tumor agent and is primarily used to treat breast cancer, non-small cell lung cancer, prostate cancer, gastric cancer, and head and neck cancer. In this paper, we aim to provide a comprehensive overview of Docetaxel, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, potential toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
Docetaxel is a semi-synthetic drug that is derived from the needle extracts of the Pacific yew tree (Taxus brevifolia). It was first discovered in the late 1970s, and its derivative, paclitaxel, was approved by the FDA for cancer treatment in 1992. Later, in 1996, Docetaxel was approved for cancer therapy. Docetaxel was initially developed as an improved version of paclitaxel, with higher potency and better solubility in water, making it easier to use intravenously. It is a member of the taxane family of drugs, and its mechanism of action involves the inhibition of microtubule depolymerization.
Docetaxel is a white crystalline powder that is poorly soluble in water, and its chemical formula is C43H53NO14. The molecular weight of Docetaxel is 807.88 g/mol, and it has a melting point of approximately 232°C- 235 °C.
Docetaxel is synthesized from naturally occurring taxanes extracted from the Pacific yew tree. The first semisynthesis of this drug was reported by Holton and colleagues in 1994. The semisynthesis of Docetaxel involves several steps, including the removal of the side chain from 10-deacetylbaccatin III, the introduction of the tert-butyl ester on the 13-hydroxyl group, and the addition of an appropriate side chain to the C7 position.
Several analytical methods have been developed to detect Docetaxel, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and ultraviolet spectroscopy. The HPLC method is one of the most commonly used methods for detecting the presence of Docetaxel in plasma samples.
Docetaxel is a potent anti-tumor agent that inhibits the assembly and disassembly of microtubules in cells by binding to microtubules in cells and stabilizing them, leading to cell cycle arrest. The drug has a wide range of biological activities, including cytotoxicity, anti-angiogenic, and anti-metastatic properties.
In scientific experiments, Docetaxel has been shown to have both dose-dependent and non-dose-dependent toxicities. The drug has been associated with various side effects, including neutropenia, alopecia, nausea, vomiting, and peripheral neuropathy. However, the severity of these toxicities depends on the dosage and the frequency of administration.
Docetaxel is widely used in scientific experiments to investigate its potential therapeutic effects on various types of cancer. It has also been shown to have a beneficial effect when combined with other chemotherapeutic agents.
Research on Docetaxel is still ongoing, with several clinical trials testing its efficacy in various types of cancer. Recent studies have focused on the use of Docetaxel in combination with immunotherapeutic agents, such as checkpoint inhibitors, to improve cancer treatment outcomes.
The use of Docetaxel in cancer therapy has significant implications in both research and industry. It is currently a major treatment option for various types of cancer, including breast cancer, gastric cancer, and lung cancer.
Despite its therapeutic efficacy, Docetaxel has various limitations, including the development of resistance to the drug. Future research directions for Docetaxel include the evaluation of its combination with other therapeutic agents and the development of more effective drug delivery methods to reduce toxicity and improve patient outcomes. Moreover, Docetaxel's potential application in treating other diseases, including HIV and neurodegenerative disorders, should also be studied.
In conclusion, Docetaxel is a promising drug with significant therapeutic benefits, especially in the treatment of various types of cancer. Further research is required to develop more effective and safe therapeutic approaches and to overcome the limitations of Docetaxel.

Purity

> 98%

Physical Description

Solid

XLogP3

1.6

LogP

2.4
log Kow = 2.83 (est)
2.4

Appearance

white solid powder

Melting Point

232 °C
232.0 °C
232°C

UNII

699121PHCA

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (70%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (20%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (40%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Docetaxel is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of patients with locally advanced or metastatic breast cancer after failure of prior chemotherapy. Also used as a single agent in the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior platinum-based chemotherapy. It is also used in combination with prednisone, in the treatment of patients with androgen independent (hormone refractory) metastatic prostate cancer. Furthermore, docetaxel has uses in the treatment of gastric adenocarinoma and head and neck cancer.
FDA Label
Breast cancerDocetaxel Accord in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with:operable node-positive breast cancer;operable node-negative breast cancer.For patients with operable node-negative breast cancer, adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer.Docetaxel Accord in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition.Docetaxel Accord monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent.Docetaxel Accord in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease.Docetaxel Accord in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline.Non-small-cell lung cancerDocetaxel Accord is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy.Docetaxel Accord in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancerDocetaxel Accord in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer.Gastric adenocarcinomaDocetaxel Accord in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease.Head and neck cancerDocetaxel Accord in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.
Breast cancerTaxotere in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with:operable node-positive breast cancer;operable node-negative breast cancer.For patients with operable node-negative breast cancer, adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer.Taxotere in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition.Taxotere monotherapy is indicated for the treatment of patients with locally advanced ormetastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent.Taxotere in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease.Taxotere in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline.Non-small-cell lung cancerTaxotere is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy.Taxotere in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancerTaxotere in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer.Gastric adenocarcinomaTaxotere in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease.Head and neck cancerTaxotere in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.
Breast cancerDocetaxel Winthrop in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with:operable node-positive breast cancer;operable node-negative breast cancer.For patients with operable node-negative breast cancer, adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer.Docetaxel Winthrop in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition.Docetaxel Winthrop monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent.Docetaxel Winthrop in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease.Docetaxel Winthrop in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline.Non-small-cell lung cancerDocetaxel Winthrop is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy.Docetaxel Winthrop in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancerDocetaxel Winthrop in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone-refractory metastatic prostate cancer.Gastric adenocarcinomaDocetaxel Winthrop in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease.Head and neck cancerDocetaxel Winthrop in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.
Breast cancerTaxespira in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with:operable node-positive breast cancer;operable node-negative breast cancer.For patients with operable node-negative breast cancer, adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer.Taxespira in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition.Taxespira monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent.Taxespira combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours over express HER2 and who previously have not received chemotherapy for metastatic disease.Taxespira in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline.Non-small cell lung cancer Taxespira indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior chemotherapy.Taxespira in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancer Taxespira in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer.Gastric adenocarcinoma Taxespira in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease.Head and neck cancer Taxespira in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.
Breast cancerDocetaxel Teva in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with:operable node-positive breast cancer;operable node-negative breast cancer.For patients with operable node-negative breast cancer, adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer.Docetaxel Teva in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition.Docetaxel Teva monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy.Previous chemotherapy should have included an anthracycline or an alkylating agent.Docetaxel Teva in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease.Docetaxel Teva in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline.Non-small-cell lung cancerDocetaxel Teva is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy.Docetaxel Teva in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancerDocetaxel Teva in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer.Gastric adenocarcinomaDocetaxel Teva in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease.Head and neck cancerDocetaxel Teva in combination with cisplatin and 5 fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.
Breast cancer, , Docetaxel Kabi in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with:, , operable node-positive breast cancer;, operable node-negative breast cancer., For patients with operable node-negative breast cancer, adjuvant treatment should be restricted to patients eligible to receive chemotherapy according to internationally established criteria for primary therapy of early breast cancer., , Docetaxel Kabi in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition., , Docetaxel Kabi monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent., , Docetaxel Kabi in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours overexpress HER2 and who previously have not received chemotherapy for metastatic disease., , Docetaxel Kabi in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline., , Non-small-cell lung cancer, , Docetaxel Kabi is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy., , Docetaxel Kabi in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer, in patients who have not previously received chemotherapy for this condition., , Prostate cancer, , Docetaxel Kabi in combination with prednisone or prednisolone is indicated for the treatment of patients with castration-resistant metastatic prostate cancer., , Docetaxel Kabi in combination with androgen-deprivation therapy (ADT), with or without prednisone or prednisolone, is indicated for the treatment of patients with metastatic hormone-sensitive prostate cancer., , Gastric adenocarcinoma, , Docetaxel Kabi in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease., , Head and neck cancer, , Docetaxel Kabi in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.,
Treatment of breast cancer, special forms of lung cancer (non-small-cell lung cancer), prostate cancer, gastric cancer, or head and neck cancer.
Breast cancerDocetaxel Teva Pharma monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent.Non-small-cell lung cancerDocetaxel Teva Pharma is indicated for the treatment of patients with locally advanced or metastatic non-small-cell lung cancer after failure of prior chemotherapy.Docetaxel Teva Pharma in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small-cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancerDocetaxel Teva Pharma in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer.
Breast cancerDocetaxel in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with operable node-positive breast cancer.Docetaxel in combination with doxorubicin is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have not previously received cytotoxic therapy for this condition.Docetaxel monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic therapy. Previous chemotherapy should have included an anthracycline or an alkylating agent.Docetaxel in combination with trastuzumab is indicated for the treatment of patients with metastatic breast cancer whose tumours over express HER2 and who previously have not received chemotherapy for metastatic disease.Docetaxel in combination with capecitabine is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of cytotoxic chemotherapy. Previous therapy should have included an anthracycline.Non-small cell lung cancerDocetaxel is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior chemotherapy.Docetaxel in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small cell lung cancer, in patients who have not previously received chemotherapy for this condition.Prostate cancerDocetaxel in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone refractory metastatic prostate cancer.Gastric adenocarcinomaDocetaxel in combination with cisplatin and 5-fluorouracil is indicated for the treatment of patients with metastatic gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for metastatic disease.Head and neck cancerDocetaxel in combination with cisplatin and 5-fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck.
Nasopharyngeal carcinoma

Livertox Summary

Docetaxel is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumor including breast and lung cancer. Docetaxel therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to immediate, severe hypersensitivity reactions that in rare instances can be associated with acute hepatic necrosis, liver failure and death.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Docetaxel
US Brand Name(s): Taxotere
FDA Approval: Yes
Docetaxel is approved to be used alone or with other drugs to treat: Breast cancer that is locally advanced or has metastasized (spread to other parts of the body) and has not gotten better with other chemotherapy. It is also used with doxorubicin hydrochloride and cyclophosphamide to treat breast cancer that is node-positive and can be removed by surgery.
Non-small cell lung cancer that is locally advanced or has metastasized. It is used: Alone in patients whose cancer has not gotten better after platinum chemotherapy; or
With cisplatin in patients whose cancer cannot be treated with surgery.
Prostate cancer that has metastasized in men whose cancer is hormone-refractory (does not respond to hormone treatment ).
Squamous cell carcinoma of the head and neck that is locally advanced. It is used with cisplatin and fluorouracil.
Stomach adenocarcinoma or gastroesophageal junction adenocarcinoma (a rare type of esophageal cancer ) that is advanced. It is used in patients whose disease has not been treated with chemotherapy.
Docetaxel is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Tubulin Modulators
Taxotere is indicated for the treatment of patients with locally advanced or metastatic breast cancer after failure of prior chemotherapy. Taxotere in combination with doxorubicin and cyclophosphamide is indicated for the adjuvant treatment of patients with operable node-positive breast cancer. /Included in US product labeling/
Taxotere as a single agent is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of prior platinum-based chemotherapy. Taxotere in combination with cisplatin is indicated for the treatment of patients with unresectable, locally advanced or metastatic non-small cell lung cancer who have not previously received chemotherapy for this condition. /Included in US product labeling/
Taxotere in combination with prednisone is indicated for the treatment of patients with androgen independent (hormone refractory) metastatic prostate cancer. /Included in US product labeling/
Taxotere in combination with cisplatin and fluorouracil is indicated for the treatment of patients with advanced gastric adenocarcinoma, including adenocarcinoma of the gastroesophageal junction, who have not received prior chemotherapy for advanced disease. /Included in US product label/
Taxotere in combination with cisplatin and fluorouracil is indicated for the induction treatment of patients with locally advanced squamous cell carcinoma of the head and neck (SCCHN). /Included in US product label/
Docetaxel is used in combination with doxorubicin for the first-line treatment of metastatic breast cancer. /NOT included in US product labeling/
Docetaxel in combination with carboplatin is used an as alternative regimen for the first-line treatment of ovarian epithelial cancer. /NOT included in US product labeling/

Pharmacology

Docetaxel is a taxoid antineoplastic agent. It promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, docetaxel induces abnormal arrays or "bundles" of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis.
Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.

MeSH Pharmacological Classification

Tubulin Modulators

ATC Code

L01CD02
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CD - Taxanes
L01CD02 - Docetaxel

Mechanism of Action

Docetaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, docetaxel binds to the β-subunit of tubulin. Tubulin is the "building block" of microtubules, and the binding of docetaxel locks these building blocks in place. The resulting microtubule/docetaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that docetaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function.
Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use.
Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Vapor Pressure

5.61X10-27 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

114977-28-5

Wikipedia

Docetaxel

Drug Warnings

/BOXED WARNING/ WARNING: TOXIC DEATHS. The incidence of treatment-related mortality associated with Taxotere therapy is increased in patients with abnormal liver function, in patients receiving higher doses, and in patients with non-small cell lung carcinoma and a history of prior treatment with platinum-based chemotherapy who receive Taxotere as a single agent at a dose of 100 mg/sq m.
/BOXED WARNING/ WARNING: HEPATOTOXICITY. Taxotere should not be given to patients with bilirubin > upper limit of normal (ULN), or to patients with AST and/or ALT >1.5 x ULN concomitant with alkaline phosphatase >2.5 x ULN. Patients with elevations of bilirubin or abnormalities of transaminase concurrent with alkaline phosphatase are at increased risk for the development of grade 4 neutropenia, febrile neutropenia, infections, severe thrombocytopenia, severe stomatitis, severe skin toxicity, and toxic death. Patients with isolated elevations of transaminase >1.5 x ULN also had a higher rate of febrile neutropenia grade 4 but did not have an increased incidence of toxic death. Bilirubin, AST or ALT, and alkaline phosphatase values should be obtained prior to each cycle of Taxotere therapy
/BOXED WARNING/ WARNING: NEUTROPENIA. Taxotere therapy should not be given to patients with neutrophil counts of <1500 cells/cu mm. In order to monitor the occurrence of neutropenia, which may be severe and result in infection, frequent blood cell counts should be performed on all patients receiving Taxotere.
/BOXED WARNING/ WARNING: HYPERSENSITIVITY REACTIONS. Severe hypersensitivity reactions characterized by generalized rash/erythema, hypotension and/or bronchospasm, or very rarely fatal anaphylaxis, have been reported in patients who received a 3-day dexamethasone premedication. Hypersensitivity reactions require immediate discontinuation of the Taxotere infusion and administration of appropriate therapy Taxotere must not be given to patients who have a history of severe hypersensitivity reactions to Taxotere or to other drugs formulated with polysorbate 80.
For more Drug Warnings (Complete) data for DOCETAXEL (45 total), please visit the HSDB record page.

Biological Half Life

Dose-dependent. Doses of 70 mg per square meter of body surface area (mg/m 2 ) or higher produce a triphasic elimination profile. With lower doses, assay limitations precluded detection of the terminal elimination phase. The half-life of the alpha, beta, and gamma phase are 4 minutes, 36 minutes, and 11.1 hours, respectively.

Use Classification

Human drugs -> Docetaxel Accord -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Taxotere -> EMA Drug Category
Human drugs -> Docetaxel Zentiva (previously Docetaxel Winthrop) -> EMA Drug Category
Human drugs -> Taxespira (previously Docetaxel Hospira UK Limited ) -> EMA Drug Category
Human drugs -> Docetaxel Teva -> EMA Drug Category
Human drugs -> Docetaxel Kabi -> EMA Drug Category
Human drugs -> Docetaxel Mylan -> EMA Drug Category
Human drugs -> Docetaxel Teva Pharma -> EMA Drug Category
Human drugs -> Docefrez -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Semisynthetic derivative of paclitaxel, q.v., prepared using a natural precursor, 10-deacetylbaccatin III, extracted from the needles of the European yew tree, Taxus baccata L., Taxaceae.
Docetaxel is ... prepared by a semisynthetic process that starts from 10-deacetylbaccatin III. After protection of the 7- and 10-hydroxy groups by 2,2,2-trichloroethoxycarbonyl (Troc) groups, the 13-hydroxy group is esterified with threo-2-(1-ethoxyethoxy)-3-(tert-butoxycarbonylamino)-3-phenylpropionic acid. The latter is obtained from tert-butyl cis-3-phenylglycidate (made by Darzens condensation of benzaldehyde with tert-butyl chloroacetate) by reaction with sodium azide, ester hydrolysis, and finally catalytic hydrogenation.
Preparation: M. Colins et al., European Patent Office patent 253738; eidem, United States of America patent 4814470 (1988, 1989 both to Rhone-Poulenc Sante);

Analytic Laboratory Methods

HPLC determination and degradation studies in pharmaceutical formulations.

Clinical Laboratory Methods

LC-MS determination in plasma.

Storage Conditions

Store between 2 °C and 25 °C (36 °F and 77 °F). Retain in the original package to protect from light. Freezing does not adversely affect the product.
Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Leukopenic and/or thrombocytopenic effects of docetaxel may be increased with concurrent or recent therapy if these medications /blood dyscrasia causing medications/ cause the same effects; dosage adjustment of docetaxel, if necessary, should be based on blood counts.
Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively.
Docetaxel is a CYP3A4 substrate. In vitro studies have shown that the metabolism of docetaxel may be modified by the concomitant administration of compounds that induce, inhibit, or are metabolized by cytochrome P450 3A4.
/Concurrent use with other immunosuppressants, such as: azathioprine; chlorambucil; corticosteroids, glucocorticoid; cyclophosphamide; cyclosporine; mercaptopurine; muromonab CD-3; tacrolimus/ with docetaxel may increase the risk of infection.
For more Interactions (Complete) data for DOCETAXEL (12 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12
1: Enteshari S, Varshosaz J, Minayian M, Hassanzadeh F. Antitumor activity of
raloxifene-targeted poly(styrene maleic acid)-poly (amide-ether-ester-imide)
co-polymeric nanomicelles loaded with docetaxel in breast cancer-bearing mice.
Invest New Drugs. 2017 Nov 27. doi: 10.1007/s10637-017-0533-1. [Epub ahead of
print] PubMed PMID: 29177974.


2: Miyake H, Matsushita Y, Tamura K, Motoyama D, Ito T, Sugiyama T, Otsuka A.
Impact of prior androgen receptor-axis-targeted agents on the clinical activity
of subsequent docetaxel in patients with metastatic castration-resistant prostate
cancer: comparative assessment between abiraterone acetate and enzalutamide. Med
Oncol. 2017 Nov 21;34(12):200. doi: 10.1007/s12032-017-1060-9. PubMed PMID:
29164346.


3: Doddapaneni R, Patel K, Chowdhury N, Singh M. Reversal of drug-resistance by
noscapine chemo-sensitization in docetaxel resistant triple negative breast
cancer. Sci Rep. 2017 Nov 20;7(1):15824. doi: 10.1038/s41598-017-15531-1. PubMed
PMID: 29158480.


4: Ren G, Chen P, Tang J, Wang R, Duan S, Wang R, Xie Y, Zhang S. Construction
and cellular uptake evaluation of redox-responsitive docetaxel prodrug
self-assembled nanoparticles. Drug Dev Ind Pharm. 2017 Nov 21:1-30. doi:
10.1080/03639045.2017.1405435. [Epub ahead of print] PubMed PMID: 29157014.


5: Su CY, Liu JJ, Ho YS, Huang YY, Hung-Shu Chang V, Liu DZ, Chen LC, Ho HO, Sheu
MT. Development and Characterization of Docetaxel-Loaded Lecithin-Stabilized
Micellar Drug Delivery System (L(sb)MDDs) for Improving the Therapeutic Efficacy
and Reducing Systemic Toxicity. Eur J Pharm Biopharm. 2017 Nov 14. pii:
S0939-6411(17)30945-1. doi: 10.1016/j.ejpb.2017.11.006. [Epub ahead of print]
PubMed PMID: 29154834.


6: Milbar N, Kates M, Chappidi MR, Pederzoli F, Yoshida T, Sankin A, Pierorazio
PM, Schoenberg MP, Bivalacqua TJ. Oncological Outcomes of Sequential Intravesical
Gemcitabine and Docetaxel in Patients with Non-Muscle Invasive Bladder Cancer.
Bladder Cancer. 2017 Oct 27;3(4):293-303. doi: 10.3233/BLC-170126. PubMed PMID:
29152553; PubMed Central PMCID: PMC5676758.


7: Zhu Y, Zhang W, Li Q, Li Q, Qiu B, Liu H, Liu M, Hu Y. A Phase II Randomized
Controlled Trial: Definitive Concurrent Chemoradiotherapy with Docetaxel Plus
Cisplatin versus 5-Fluorouracil plus Cisplatin in Patients with Oesophageal
Squamous Cell Carcinoma. J Cancer. 2017 Oct 10;8(18):3657-3666. doi:
10.7150/jca.20053. eCollection 2017. PubMed PMID: 29151952; PubMed Central PMCID:
PMC5688918.


8: Tsuchiya Y, Ushijima K, Noguchi T, Okada N, Hayasaka JI, Jinbu Y, Ando H, Mori
Y, Kusama M, Fujimura A. Influence of a dosing-time on toxicities induced by
docetaxel, cisplatin and 5-fluorouracil in patients with oral squamous cell
carcinoma; a cross-over pilot study. Chronobiol Int. 2017 Nov 16:1-6. doi:
10.1080/07420528.2017.1392551. [Epub ahead of print] PubMed PMID: 29144178.


9: Tsai CH, Tzeng SF, Hsieh SC, Yang YC, Hsiao YW, Tsai MH, Hsiao PW. A
standardized herbal extract mitigates tumor inflammation and augments
chemotherapy effect of docetaxel in prostate cancer. Sci Rep. 2017 Nov
15;7(1):15624. doi: 10.1038/s41598-017-15934-0. PubMed PMID: 29142311; PubMed
Central PMCID: PMC5688072.


10: Kawasaki K, Takeuchi D, Kaneko T, Miura S, Kamiya J, Miyahara Y, Yoshimura K,
Ogata A. [A Case of Advanced Gastric Cancer Responding to Neoadjuvant
Chemotherapy with Docetaxel, Cisplatin, and 5-Fluorouracil, Leading to a
Pathological Complete Response]. Gan To Kagaku Ryoho. 2017 Nov;44(11):1017-1020.
Japanese. PubMed PMID: 29138379.

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